molecular formula C7H16O B1580601 2-Methylhexan-1-ol CAS No. 624-22-6

2-Methylhexan-1-ol

Cat. No.: B1580601
CAS No.: 624-22-6
M. Wt: 116.2 g/mol
InChI Key: LCFKURIJYIJNRU-UHFFFAOYSA-N
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Preparation Methods

2-Methylhexan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexane with methyl magnesium solution to form 2-methyl hexyl methoxide magnesium bromide. This intermediate is then reacted with water to produce this compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, often using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

2-Methylhexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhexan-1-ol involves its interaction with molecular targets such as enzymes and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, although specific molecular targets and pathways may vary depending on the context of its use.

Comparison with Similar Compounds

2-Methylhexan-1-ol can be compared with other similar alcohols such as 1-hexanol and 2-methyl-2-hexanol. While all these compounds share similar structural features, this compound is unique due to its specific branching and position of the hydroxyl group, which affects its physical and chemical properties. For example, 2-methyl-2-hexanol has a different boiling point and solubility profile compared to this compound .

Properties

IUPAC Name

2-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFKURIJYIJNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031552
Record name 2-Methylhexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-22-6, 61949-26-6
Record name 2-Methyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylhexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylhexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylhexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhexan-1-ol
Source European Chemicals Agency (ECHA)
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Record name 2-METHYLHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and basic physical data for 2-methyl-1-hexanol?

A1: 2-Methyl-1-hexanol (also known as 2-Methylhexan-1-ol) is a branched-chain alcohol. Its molecular formula is C₇H₁₆O, and its molecular weight is 116.20 g/mol. While spectroscopic data is limited in the provided articles, its refractive index has been reported [].

Q2: How is 2-methyl-1-hexanol synthesized?

A2: One synthesis route uses allyl alcohol as the starting material []. The key intermediate, 2-methyl-1-hexanol, is synthesized and then reacted with diethyl malonate. This results in the product 2-(2-methyl hexyl) diethyl malonate, which is further processed (saponification, decarboxylation, saponification, and acidification) to yield 4-methyl caprylic acid. Another synthesis involves the addition of organolithium reagents to allyl alcohol, directly producing 2-methyl-1-hexanol [].

Q3: What is the significance of the chiral nature of 2-methyl-1-hexanol?

A3: 2-Methyl-1-hexanol exists as two enantiomers due to the chiral center at the second carbon atom. While not extensively discussed in the provided papers, the (S)-enantiomer is specifically identified as a key component in the mandibular gland secretions of certain ant species belonging to the Cataglyphis bicolor group []. This suggests potential biological activity and pheromonal roles for this specific enantiomer.

Q4: How does pressure affect the dielectric properties of 2-methyl-1-hexanol?

A4: Studies have shown that the static relative permittivity (dielectric constant) of 2-methyl-1-hexanol increases with increasing pressure at a constant temperature of 298.15 K []. This relationship is consistent with the Tait-type equation and suggests that pressure influences the polarization behavior of this alcohol.

Q5: What are the potential applications of 2-methyl-1-hexanol in analytical chemistry?

A5: 2-methyl-1-hexanol, along with other compounds like ethyl acetate and 1-propanol, are identified as characteristic flavor compounds released during the indoor dehydration of Marselan grapes []. This suggests its potential use as a marker for monitoring and analyzing the dehydration process in grape quality control for wine production.

Q6: Are there any studies on the vapor-liquid equilibrium of mixtures containing 2-methyl-1-hexanol?

A6: Yes, research has investigated the vapor-liquid equilibrium of hydrocarbon-alcohol systems, including a mixture of n-decane and 2-methyl-1-hexanol []. These studies are important for understanding the thermodynamic properties of such mixtures and have implications for separation processes in industrial settings.

Q7: Are there any known applications of 2-methyl-1-hexanol in medicinal chemistry?

A7: While not directly mentioned in the provided abstracts, 2-methyl-1-hexanol's structure is similar to a portion of the Toll-like receptor 8 (TLR8) agonist GS-9688 (Selgantolimod) []. This suggests a potential starting point for further exploration of its derivatives in medicinal chemistry, particularly in the field of immunology and antiviral research.

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